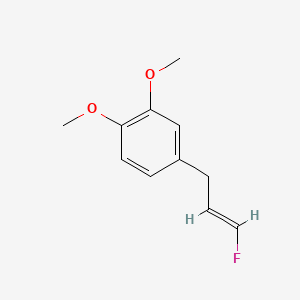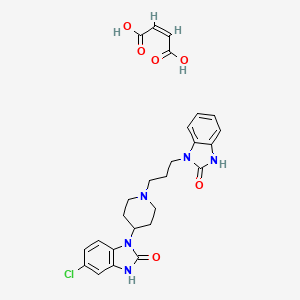
D-gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gluconate, also known as D-gluconic acid, is an organic compound with the molecular formula C6H12O7. It is the oxidized form of D-glucose, where the aldehyde group has been converted to a carboxylic acid group. This compound is a naturally occurring substance found in fruits, honey, and wine. It is widely used in various industries due to its chelating properties and ability to form stable complexes with metal ions .
準備方法
Synthetic Routes and Reaction Conditions: D-Gluconate can be synthesized through the aerobic oxidation of D-glucose in the presence of the enzyme glucose oxidase. This reaction produces D-gluconolactone, which spontaneously hydrolyzes to form D-gluconic acid in water . The reaction can be represented as follows:
C6H12O6 + O2 → C6H10O6 + H2O2
C6H10O6 + H2O → C6H12O7
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is efficient and environmentally friendly, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce 2-keto-D-gluconate and 5-keto-D-gluconate.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and enzymatic catalysts.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Metal salts such as calcium chloride, sodium hydroxide.
Major Products:
Oxidation: 2-keto-D-gluconate, 5-keto-D-gluconate.
Substitution: Metal gluconates such as calcium gluconate, sodium gluconate.
科学的研究の応用
D-Gluconate has a wide range of applications in scientific research and industry:
作用機序
D-Gluconate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes between the carboxyl and hydroxyl groups of this compound and metal ions. In biological systems, this compound can influence enzyme activity and metabolic pathways by altering the availability of metal cofactors .
類似化合物との比較
D-Glucuronic Acid: Another oxidized form of glucose, used in the synthesis of glycosaminoglycans and detoxification processes.
D-Gluconolactone: A precursor to D-gluconate, used in food and cosmetic industries.
Calcium D-Glucarate: Known for its detoxifying properties and used in dietary supplements.
This compound’s versatility and unique properties make it an essential compound in various fields, from industrial applications to scientific research.
特性
CAS番号 |
608-59-3 |
|---|---|
分子式 |
C6H11O7- |
分子量 |
195.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |
InChIキー |
RGHNJXZEOKUKBD-SQOUGZDYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Color/Form |
Powder or granular |
物理的記述 |
Solid; [HSDB] White granular solid; [MSDSonline] |
同義語 |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1237790.png)



![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)




